molecular formula C17H23BN2O5 B1452113 1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid CAS No. 1246372-96-2

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid

Cat. No. B1452113
CAS RN: 1246372-96-2
M. Wt: 346.2 g/mol
InChI Key: DHVWETBOKPEXID-UHFFFAOYSA-N
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Description

“1’-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-ylboronic acid” is a chemical compound. It has a molecular weight of 332.4 . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butoxycarbonyl (Boc) group, which is commonly used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles . The deprotection of the Boc group is a critical step in the synthesis process. Traditional deprotection strategies involving trifluoroacetic and other protic and Lewis acids have proved unsuccessful in removing the recalcitrant indole-N-Boc protecting group . A new strategy for deprotection of this complexant class has been developed, which involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .


Molecular Structure Analysis

The molecular formula of the compound is C18H24N2O4 . The InChI code is 1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) .


Chemical Reactions Analysis

The compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The compound is a solid and is stored at a temperature of 2-8°C . It has a molecular weight of 332.4 .

Scientific Research Applications

Advanced Drug Discovery and Synthesis

Compounds with complex structures similar to "1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid" are integral in the development of new pharmaceuticals. For instance, a study highlighted the discovery and development of novel series of compounds demonstrating significant cytotoxic properties, potentially more potent than contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and the ability to modulate multi-drug resistance, suggesting their promising role as antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Antioxidant Activity and Environmental Applications

The antioxidant activity of synthetic compounds has been extensively studied for their potential in various fields, from food engineering to medicine. A comprehensive review of the methods used to determine antioxidant activity illustrates the broad interest in these compounds' capabilities and their environmental significance (I. Munteanu & C. Apetrei, 2021).

Synthesis of N-heterocycles

Chiral sulfinamides, similar in complexity and specificity to the tert-butoxycarbonyl group, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, emphasizing the importance of such functional groups in creating structurally diverse and therapeutically relevant compounds (R. Philip et al., 2020).

Biodegradation and Environmental Fate

Understanding the environmental fate and biodegradation pathways of complex organic compounds, including ethers and similar structures, is crucial for assessing their environmental impact and potential pollution solutions. Research in this area focuses on microbial degradation pathways and the influence of compound structure on biodegradability and environmental persistence (S. Thornton et al., 2020).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The continued pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides has attracted significant interest . This compound, with its Boc protected group, could play a role in these research directions .

properties

IUPAC Name

[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-8-6-17(7-9-20)12-10-11(18(23)24)4-5-13(12)19-14(17)21/h4-5,10,23-24H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWETBOKPEXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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